molecular formula C16H24N2O3 B5274351 N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide

N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide

Cat. No.: B5274351
M. Wt: 292.37 g/mol
InChI Key: CTMDMDPYYWJDEV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a piperidine ring substituted with a 2,4-dimethoxyphenyl group and an ethyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2,4-Dimethoxyphenyl Group:

    Addition of the Ethyl Group: The ethyl group is introduced via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biological Research: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for industrial purposes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-12-7-5-6-10-18(12)16(19)17-14-9-8-13(20-2)11-15(14)21-3/h8-9,11-12H,4-7,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMDMDPYYWJDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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